molecular formula C11H24O B11744400 1-Ethoxynonane CAS No. 16979-32-1

1-Ethoxynonane

Cat. No.: B11744400
CAS No.: 16979-32-1
M. Wt: 172.31 g/mol
InChI Key: BCHGIXRCMJWXGE-UHFFFAOYSA-N
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Description

1-Ethoxynonane is an organic compound with the molecular formula C11H24O It is an ether, specifically an aliphatic ether, characterized by a nonane chain with an ethoxy group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxynonane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, sodium ethoxide reacts with 1-bromononane under reflux conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxynonane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

    Oxidation: Nonanoic acid or nonanal.

    Reduction: Nonanol.

    Substitution: Various substituted nonanes depending on the nucleophile used.

Scientific Research Applications

1-Ethoxynonane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a model compound for studying ether metabolism and interactions.

    Medicine: Research explores its potential as a drug delivery agent due to its lipophilic nature.

    Industry: It is utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1-ethoxynonane involves its interaction with various molecular targets. As an ether, it can participate in hydrogen bonding and van der Waals interactions. Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-Methoxynonane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Propoxynonane: Contains a propoxy group.

    1-Butoxynonane: Contains a butoxy group.

Uniqueness: 1-Ethoxynonane is unique due to its specific chain length and ethoxy group, which confer distinct physical and chemical properties. Compared to its analogs, it has different boiling points, solubility, and reactivity, making it suitable for specific applications where other ethers may not be as effective.

Properties

CAS No.

16979-32-1

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

1-ethoxynonane

InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11-12-4-2/h3-11H2,1-2H3

InChI Key

BCHGIXRCMJWXGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC

Origin of Product

United States

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